tert-Butyl (5-bromopyrazin-2-yl)carbamate
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Overview
Description
tert-Butyl (5-bromopyrazin-2-yl)carbamate is a chemical compound with the molecular formula C9H12BrN3O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
This compound is often used as an intermediate in the synthesis of various bioactive compounds, suggesting that its targets could vary depending on the final compound it is incorporated into.
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (5-bromopyrazin-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the bromination of pyrazine, followed by the introduction of a tert-butyl carbamate group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a base like sodium hydroxide. The tert-butyl carbamate group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and carbamation processes. These processes are optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-bromopyrazin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazine ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate in solvents such as 1,4-dioxane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrazine derivative, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
tert-Butyl (5-bromopyrazin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (5-bromopyridin-2-yl)carbamate
- tert-Butyl (5-bromopyrazin-2-yl)carbamate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays.
Properties
IUPAC Name |
tert-butyl N-(5-bromopyrazin-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYUSBALYDXDRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657364 |
Source
|
Record name | tert-Butyl (5-bromopyrazin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-79-4 |
Source
|
Record name | tert-Butyl (5-bromopyrazin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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